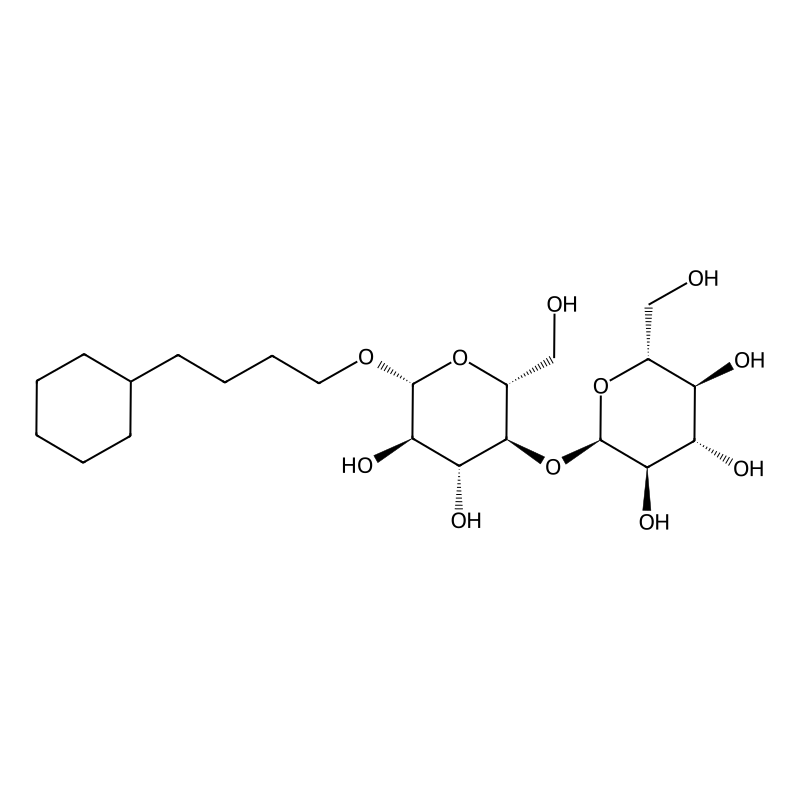Cymal-4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Properties of Cymal-4
- Mild Detergent: Cymal-4 is known for its mild detergent properties. This means it can effectively solubilize (dissolve) biological membranes, including those surrounding cells and organelles, while minimizing their disruption and preserving their functionality. This characteristic makes it valuable for studying membrane proteins, which are essential for various cellular processes. [Source: ]
- High Solubility: Cymal-4 exhibits high solubility in water, making it a convenient choice for preparing solutions for various research applications. [Source: ]
- Low Critical Micelle Concentration (CMC): CMC refers to the concentration at which detergent molecules self-assemble into micelles, which are spherical structures. Cymal-4 has a relatively low CMC compared to other detergents, allowing researchers to use it at lower concentrations while maintaining its effectiveness. [Source: ]
Applications of Cymal-4
Cymal-4 finds application in various scientific research areas, including:
- Membrane Protein Purification: Cymal-4 is widely used to isolate and purify membrane proteins from cells and organelles. Its mild nature helps preserve the protein's structure and functionality, which is crucial for further studies. [Source: ]
- Membrane Reconstitution: Researchers can utilize Cymal-4 to reconstitute purified membrane proteins into artificial lipid bilayers, mimicking their natural environment. This technique allows for studying the protein's function and interaction with other molecules in a controlled setting. [Source: ]
- Enzymatic Assays: Cymal-4 can be used to solubilize enzymes located within cellular membranes, enabling researchers to perform enzymatic assays to study their activity and characteristics. [Source: ]
Cymal-4, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a non-ionic surfactant with the molecular formula C22H40O11 and a molecular weight of approximately 480.5 g/mol. It is primarily used in biochemical applications, particularly in the solubilization of membrane proteins and lipids. The compound features a maltoside structure, which enhances its ability to interact with biological membranes, making it valuable in various research and industrial contexts .
- Cymal-4 is a detergent commonly used to extract and solubilize membrane proteins [].
- Membrane proteins are essential components of cells and are involved in various cellular functions. However, they are often difficult to isolate due to their hydrophobic nature [].
- Cymal-4's amphiphilic structure (having both hydrophilic and hydrophobic regions) allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding water environment, aiding in their extraction and solubilization [].
Cymal-4 exhibits significant biological activity, particularly in the field of biochemistry:
- Membrane Protein Solubilization: It is effective in solubilizing membrane proteins, which is crucial for studying their structure and function.
- Stabilization of Proteins: The compound helps maintain protein stability during purification processes.
- Impact on Cell Membranes: Its surfactant properties allow it to modulate membrane fluidity, influencing cellular processes like signaling and transport .
Cymal-4 can be synthesized through several methods:
- Glycosylation Reactions: This involves the reaction of cyclohexanol with maltose derivatives under acidic conditions to form the β-D-maltoside linkage.
- Chemical Ligation Techniques: Methods such as native chemical ligation or expressed protein ligation can be employed to synthesize Cymal-4 from simpler precursors.
- Purification: Post-synthesis, the compound is typically purified using chromatography techniques to achieve high purity levels suitable for biological applications .
Cymal-4 has diverse applications across various fields:
- Biotechnology: Used extensively for solubilizing membrane proteins in structural biology studies.
- Pharmaceuticals: Acts as a stabilizing agent in drug formulations that require encapsulation of hydrophobic drugs.
- Cosmetics: Serves as an emulsifier in cosmetic formulations due to its surfactant properties .
Cymal-4 shares similarities with various other surfactants and glycosides. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Cyclohexyl-1-Butyl-β-D-Maltoside (Cymal-4) | Non-Ionic Surfactant | Effective for membrane protein solubilization |
| Octyl β-D-glucoside | Non-Ionic Surfactant | Commonly used but less effective than Cymal-4 for membrane proteins |
| Dodecyl β-D-maltoside | Non-Ionic Surfactant | Higher hydrophobicity but less biocompatibility than Cymal-4 |
| Triton X-100 | Non-Ionic Surfactant | More toxic; less selective for membrane proteins |
Cymal-4 stands out due to its balance of hydrophilicity and lipophilicity, making it particularly suitable for biological applications where mild conditions are required .








